molecular formula C19H14N2O B1403997 (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol CAS No. 1432053-78-5

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol

Cat. No.: B1403997
CAS No.: 1432053-78-5
M. Wt: 286.3 g/mol
InChI Key: UAKFGPWQCFFWEK-UHFFFAOYSA-N
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Description

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol is a complex organic compound with a unique structure that includes multiple aromatic rings and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol typically involves the condensation of indole with aromatic aldehydes in the presence of a catalyst such as hydroiodic acid. This is followed by an oxidation step using iodine to form the desired product . Another method involves the formylation of indole derivatives, followed by treatment with hydroxylamine and dehydration with acetic anhydride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol is unique due to the presence of the hydroxyl group, which can participate in additional chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazol-12-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-9,20-22H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKFGPWQCFFWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 2
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 3
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 4
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 5
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol
Reactant of Route 6
(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol

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